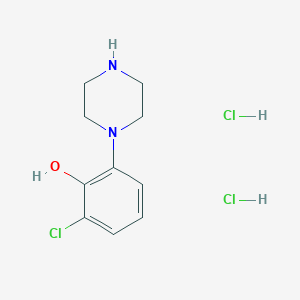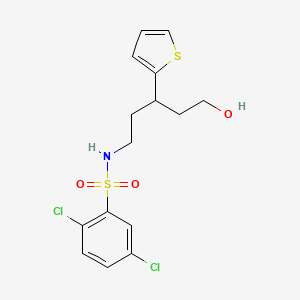![molecular formula C9H8N2O2S B2662261 Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate CAS No. 92807-02-8](/img/structure/B2662261.png)
Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate” is a chemical compound with the CAS Number: 92807-02-8 . It has a molecular weight of 208.24 . The compound appears as a white to light-green powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is "methyl 2-thioxo-1,3-dihydrobenzimidazole-4-carboxylate" . The InChI code for this compound is1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(14)10-6/h2-4H,1H3,(H2,10,11,14) . Physical and Chemical Properties Analysis
“this compound” is a white to light-green powder or crystals . It has a molecular weight of 208.24 . The compound is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
Studies have highlighted the effectiveness of mercapto and methyl groups in imidazole molecules for corrosion inhibition. Mercapto-substituted imidazoles, including derivatives of Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate, show enhanced bonding to metal surfaces and display a weaker tendency to form soluble complexes with hydrated metal ions compared to non-mercapto molecules. This property is attributed to the stronger adsorption capacity due to the mercapto group, making these compounds excellent corrosion inhibitors on metals like copper and iron (Kovačević, Milošev, & Kokalj, 2015; Milošev, Kovačević, & Kokalj, 2016).
Synthesis of Novel Compounds
Research on this compound derivatives has led to the synthesis of novel compounds with potential anti-inflammatory properties. For example, various 2-mercapto-4-substituted-5-imidazolecarboxylates were synthesized and showed promising anti-inflammatory activities, highlighting the therapeutic potential of these derivatives (Maeda, Suzuki, Iwasaki, Matsumoto, & Iwasawa, 1984).
Interaction with Metal Surfaces
The interaction of this compound derivatives with metal surfaces has been extensively studied, revealing insights into their bonding mechanisms and potential applications in materials science. For instance, the interaction of these compounds with copper surfaces has been characterized, demonstrating their role in corrosion inhibition through strong surface bonding facilitated by the mercapto group (Kovačević, Milošev, & Kokalj, 2015).
Plant Growth Enhancement
Investigations into the applications of this compound derivatives have also extended to agriculture, where synthesized compounds were found to exhibit plant growth enhancement properties. This area of research presents a novel application of these compounds, potentially contributing to agricultural productivity (Mahesh, Kumar, & Satyanarayana, 2018).
Safety and Hazards
Orientations Futures
Imidazole compounds, including “Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities and are the basic core of some natural products . Therefore, the future directions for this compound could involve further exploration of its potential uses in drug development.
Propriétés
IUPAC Name |
methyl 2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(14)10-6/h2-4H,1H3,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWRKKEHLLNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)


![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)



![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)

![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2662194.png)

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2662197.png)
![N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
